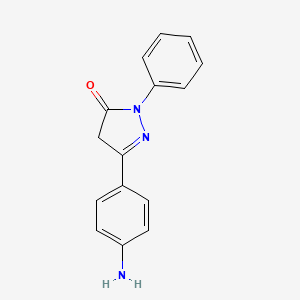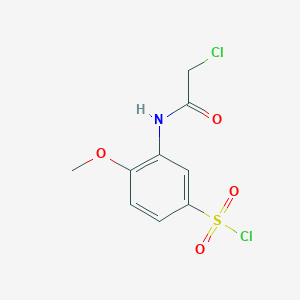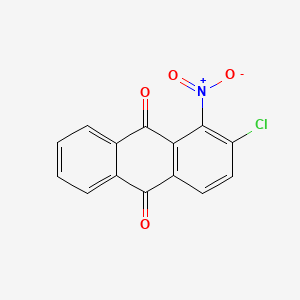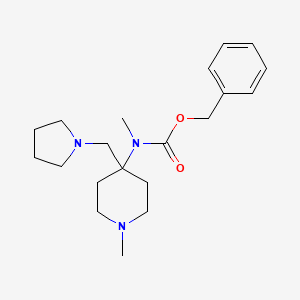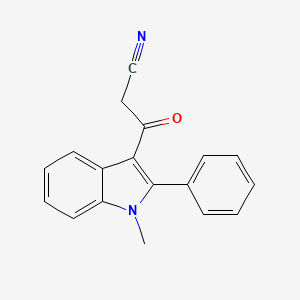
3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
Descripción general
Descripción
3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-Methyl-2-phenylindole-3-acetonitrile (3-MPI-3-ACN) is a synthetic indole derivative used in laboratory experiments. It is a colorless to yellowish solid with a molecular weight of 212.28 g/mol. 3-MPI-3-ACN has been used in various applications such as in the synthesis of pharmaceuticals, as a model compound for the study of enzyme-catalyzed reactions, and as an intermediate in the synthesis of indole-based compounds.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the field of oncology. They have been found to possess anticancer properties, making them candidates for the development of new cancer therapies .
Anti-HIV Activity
Indole derivatives have also been reported to possess anti-HIV properties . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant activity . This property could make them useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been reported to possess antimalarial properties . This suggests that they could be used in the development of drugs for the treatment of malaria.
Mecanismo De Acción
Target of Action
Related compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Similar indole derivatives have been reported to inhibit tubulin polymerization . This suggests that the compound might interact with tubulin, preventing it from forming microtubules, thereby affecting cell division and growth .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it could affect the cell cycle, particularly the mitotic phase where microtubules play a crucial role . This could lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .
Result of Action
If it does inhibit tubulin polymerization, this could result in cell cycle arrest and potentially induce apoptosis . This could make the compound of interest for research into cancer treatments, as inducing apoptosis in cancer cells is a common therapeutic strategy .
Propiedades
IUPAC Name |
3-(1-methyl-2-phenylindol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-20-15-10-6-5-9-14(15)17(16(21)11-12-19)18(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGSUVUSLPTBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368527 | |
| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568553-08-2 | |
| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





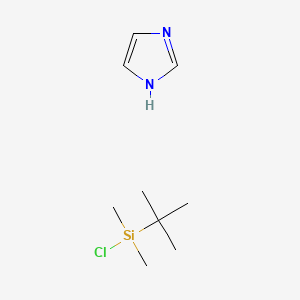
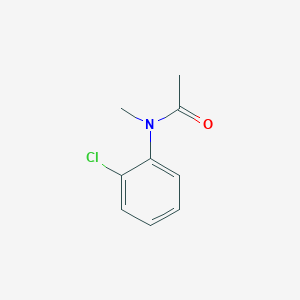

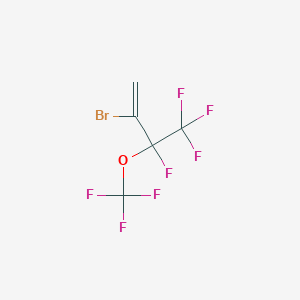
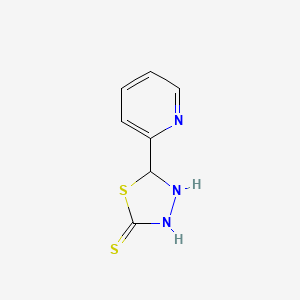
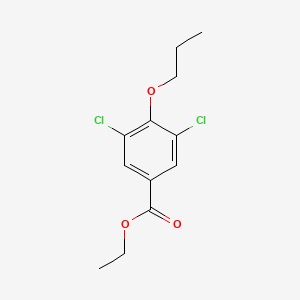

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)
